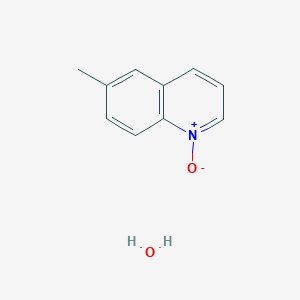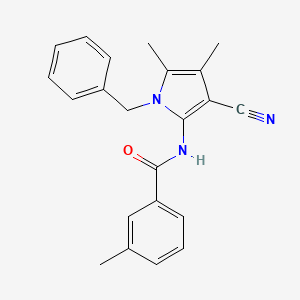![molecular formula C20H24O2 B2618769 Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate CAS No. 477856-65-8](/img/structure/B2618769.png)
Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate is an organic compound belonging to the ester family Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
4’-pentyl[1,1’-biphenyl]-4-ylacetic acid+methanolH2SO4methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate+H2O
Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: 4’-pentyl[1,1’-biphenyl]-4-ylacetic acid and methanol.
Reduction: 4’-pentyl[1,1’-biphenyl]-4-ylmethanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with biological pathways. The biphenyl structure allows for hydrophobic interactions with lipid membranes, potentially influencing membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate: Similar structure but with an ethyl ester group.
Methyl 2-(4’-hexyl[1,1’-biphenyl]-4-yl)acetate: Similar structure but with a hexyl group instead of a pentyl group.
Methyl 2-(4’-pentylphenyl)acetate: Similar structure but with a single phenyl ring.
Uniqueness
Methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate is unique due to its biphenyl structure combined with a pentyl group and an acetate ester. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
methyl 2-[4-(4-pentylphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(10-14-19)15-20(21)22-2/h7-14H,3-6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBIIYXRIQMIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
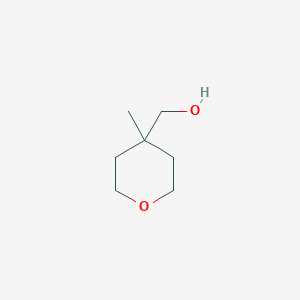
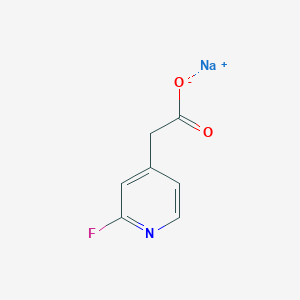
![N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2618693.png)
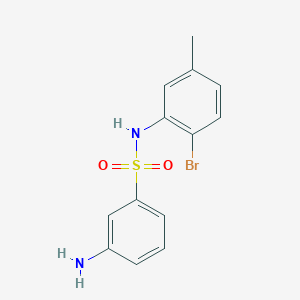

![N-allyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2618696.png)

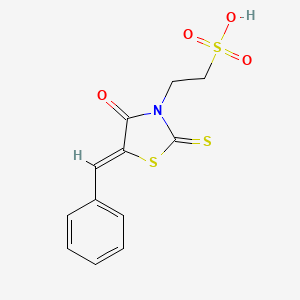
![4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B2618701.png)
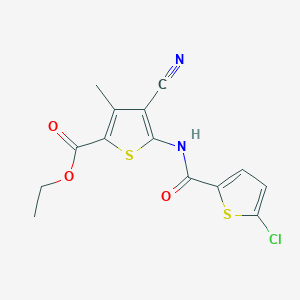
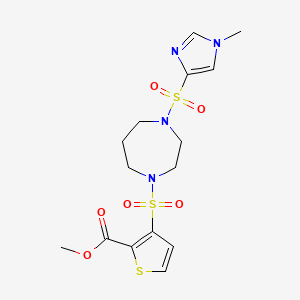
![2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2618705.png)
